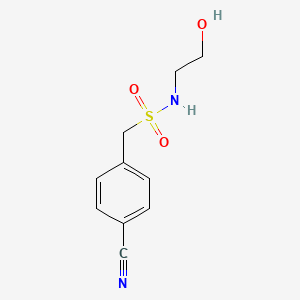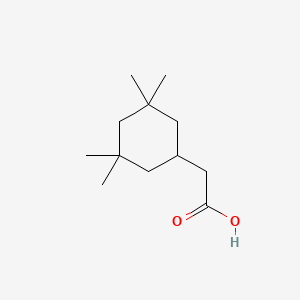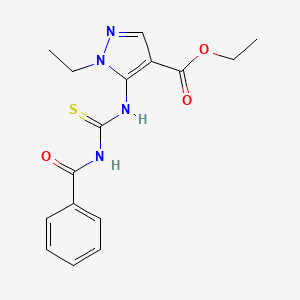
1-(Bromomethyl)-2-methylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2-methylcyclopentane: is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methylcyclopentane can be synthesized through the bromination of 2-methylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS) under light or heat to facilitate the formation of the bromomethyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-2-methylcyclopentane undergoes several types of reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thiols, respectively.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of 1-(Hydroxymethyl)-2-methylcyclopentane, 1-(Aminomethyl)-2-methylcyclopentane, etc.
Elimination: Formation of 2-methylcyclopentene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2-methylcyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2-methylcyclopentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications .
Comparación Con Compuestos Similares
Benzyl Bromide: Similar to 1-(Bromomethyl)-2-methylcyclopentane, benzyl bromide contains a bromomethyl group attached to a benzene ring.
Cyclopropyl Methyl Bromide: Another compound with a bromomethyl group, but attached to a cyclopropane ring.
Uniqueness: this compound is unique due to its specific ring structure, which imparts different steric and electronic properties compared to benzyl bromide and cyclopropyl methyl bromide. This uniqueness can influence its reactivity and the types of reactions it undergoes.
Propiedades
Fórmula molecular |
C7H13Br |
|---|---|
Peso molecular |
177.08 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-methylcyclopentane |
InChI |
InChI=1S/C7H13Br/c1-6-3-2-4-7(6)5-8/h6-7H,2-5H2,1H3 |
Clave InChI |
RHXFJRZFHSNFKV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B12309869.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)



![N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12309909.png)
![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B12309915.png)
![1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride](/img/structure/B12309919.png)

![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)


